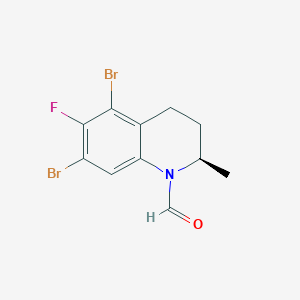

3-(Difluoromethyl)cyclopentan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

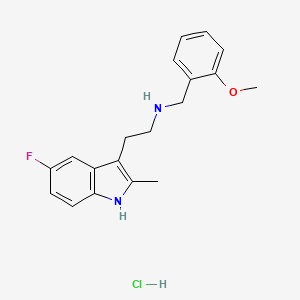

3-(Difluoromethyl)cyclopentan-1-one is a chemical compound with the molecular formula C6H8F2O . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentanone ring with a difluoromethyl group attached . The exact linear structure formula is not provided in the search results .Aplicaciones Científicas De Investigación

Catalytic Oxidative Strategies and Molecular Shape Modulation

One of the primary applications of 3-(Difluoromethyl)cyclopentan-1-one derivatives is in the catalytic 1,3-difunctionalization via oxidative C-C bond activation. This process is pivotal for incorporating electronegative substituents that influence molecular conformation through dipole minimization effects, crucial for modulating molecular shape. The technique employs aryl iodine(I-III) catalysis for the 1,3-oxidation of cyclopropanes, demonstrating the compound's role in generating 1,3-difluorinated products and its impact on dictating molecular conformation (Banik, Mennie, & Jacobsen, 2017).

Novel Isostere for Carboxylic Acid Functional Group

Cyclopentane-1,3-dione, closely related to this compound, has been explored as a novel isostere for the carboxylic acid functional group. This application is significant in drug design, where cyclopentane-1,3-diones substitute for carboxylic acid functional groups, offering a blend of strong acidity, tunable lipophilicity, and structural versatility. Such isosteres have been applied to design potent thromboxane A2 receptor antagonists, underscoring the compound's utility in developing new therapeutics (Ballatore et al., 2011).

Facilitation of Cycloaddition Reactions

This compound derivatives facilitate various cycloaddition reactions under palladium catalysis and visible light photocatalysis, enabling the synthesis of complex organic structures. For instance, palladium-catalyzed trimethylenemethane cycloadditions of olefins activated by the σ-electron-withdrawing trifluoromethyl group allow the formation of exomethylene cyclopentanes. These reactions are pivotal for pharmaceutical, agrochemical, and materials industries, illustrating the compound's role in creating compounds of industrial interest (Trost & Debien, 2015).

Hydrogen Storage Material

Exploring 3-methyl-1,2-BN-cyclopentane, a derivative of this compound, reveals its potential as a hydrogen storage material. This research emphasizes the compound's physical-chemical properties relevant to H2 storage applications, such as viscosity, thermal stability, and gas stream purity, demonstrating its feasibility as a clean and efficient hydrogen storage medium (Luo et al., 2013).

Propiedades

IUPAC Name |

3-(difluoromethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)4-1-2-5(9)3-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGASSVCBOUDHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

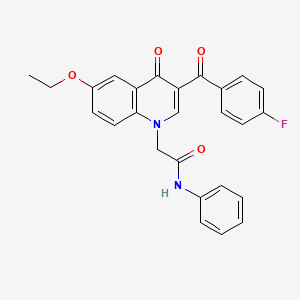

![3-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2854305.png)

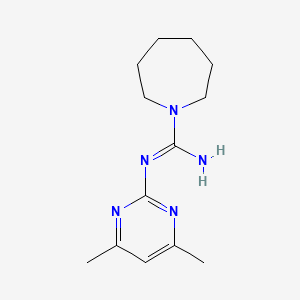

![3-[(4E)-4-[(E)-2-chlorobut-2-enylidene]-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B2854306.png)

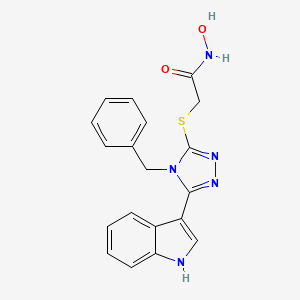

![N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2854316.png)

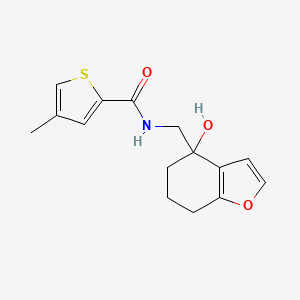

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)